2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
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Overview
Description
The compound “2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to a class of compounds that have been studied as potential CDK2 inhibitors, which are of interest in cancer treatment .
Synthesis Analysis
The synthesis of this compound and similar derivatives involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is substituted with various functional groups, including a 2-methylphenyl group, a 3-nitrophenyl group, and an acetamide group .Scientific Research Applications
Antimicrobial Activity
Compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety, such as 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide, have shown significant antimicrobial properties. Bondock et al. (2008) synthesized various derivatives and evaluated their antimicrobial effectiveness. Their research demonstrates the potential of these compounds in addressing bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Potential
A study by Al-Sanea et al. (2020) explored the anticancer activity of certain derivatives, revealing that one compound notably inhibited cancer cell growth in several cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Additionally, El-Morsy et al. (2017) synthesized derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell line MCF7, with some derivatives showing mild to moderate activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Synthesis of Novel Compounds
Research by Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This study demonstrates the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in creating a variety of novel chemical entities (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Coordination Complexes and Antioxidant Activity
In 2019, Chkirate et al. synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, adding another dimension to the utility of these compounds (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Future Directions
The future directions for research on this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results observed with similar compounds . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the halting of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, causing cell cycle arrest . This can lead to apoptosis, or programmed cell death, in the affected cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. In particular, the compound has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM . This indicates that the compound is effective at inhibiting the growth of these cancer cells at relatively low concentrations .
properties
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-13-5-2-3-8-17(13)25-19-16(10-22-25)20(28)24(12-21-19)11-18(27)23-14-6-4-7-15(9-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMVSRDNOLWZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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